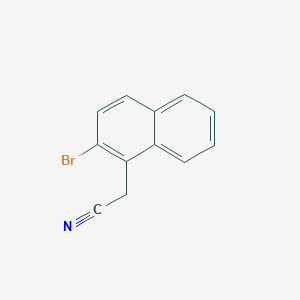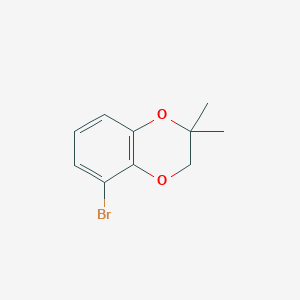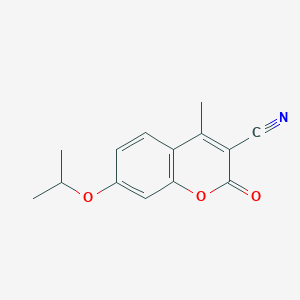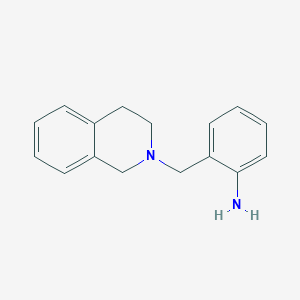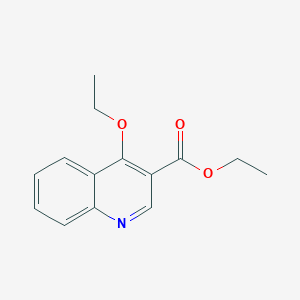
1-Phenyl-2,3-dihydroquinazoline-4(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenyl-2,3-dihydroquinazoline-4(1H)-thione is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2,3-dihydroquinazoline-4(1H)-thione typically involves the cyclocondensation of 2-aminobenzamide with aromatic aldehydes in the presence of a catalyst. Various catalysts have been employed, including lactic acid, which offers green and inexpensive reaction conditions . The reaction is usually carried out in water, providing an environmentally friendly approach with high yields and short reaction times .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of water as a solvent and the employment of non-toxic catalysts, are likely to be adopted to scale up the synthesis process efficiently and sustainably.
化学反応の分析
Types of Reactions: 1-Phenyl-2,3-dihydroquinazoline-4(1H)-thione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the thione group to a thiol or other reduced forms.
Substitution: The aromatic ring and the quinazoline core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological and chemical properties depending on the nature of the substituents.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Medicine: Due to its biological activities, it is being explored for therapeutic applications, including drug development for various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Phenyl-2,3-dihydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects .
類似化合物との比較
- 2-Phenylquinazolin-4(1H)-one
- 4-Hydroxy-2-quinolones
- 2,4-Dihydroxyquinoline
Comparison: 1-Phenyl-2,3-dihydroquinazoline-4(1H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. While similar compounds like 2-Phenylquinazolin-4(1H)-one and 4-Hydroxy-2-quinolones also exhibit significant biological activities, the thione group in this compound provides additional sites for chemical modification and potential therapeutic applications .
特性
CAS番号 |
90070-87-4 |
|---|---|
分子式 |
C14H12N2S |
分子量 |
240.33 g/mol |
IUPAC名 |
1-phenyl-2,3-dihydroquinazoline-4-thione |
InChI |
InChI=1S/C14H12N2S/c17-14-12-8-4-5-9-13(12)16(10-15-14)11-6-2-1-3-7-11/h1-9H,10H2,(H,15,17) |
InChIキー |
BAOSVFBOVVRJKC-UHFFFAOYSA-N |
正規SMILES |
C1NC(=S)C2=CC=CC=C2N1C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


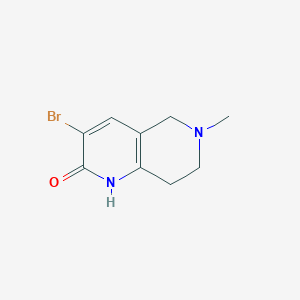




![2-[(Z)-ethylideneamino]oxybenzo[e][1]benzofuran-1-amine](/img/structure/B11869072.png)

![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11869090.png)
